

Spectroscopic Analysis of Tert-Butyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl formate*

Cat. No.: B166776

[Get Quote](#)

Introduction

Tert-butyl formate (C₅H₁₀O₂) is an organic compound, specifically an ester of formic acid and tert-butanol.^{[1][2]} As a key chemical intermediate and a potential byproduct of methyl tert-butyl ether (MTBE) degradation, its structural elucidation and purity assessment are crucial in various research and industrial applications.^{[2][3][4]} This guide provides an in-depth overview of the spectroscopic data for **tert-butyl formate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for analysis are presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For **tert-butyl formate**, ¹H NMR and ¹³C NMR are used to identify the different proton and carbon environments.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **tert-butyl formate** is relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.05	Singlet	1H	H-C(=O)-
~1.45	Singlet	9H	(CH ₃) ₃ -C-

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[\[5\]](#)

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of **tert-butyl formate** displays three signals, corresponding to the three unique carbon environments.

Chemical Shift (δ) ppm	Assignment
~161	C=O
~81	-C(CH ₃) ₃
~28	-C(CH ₃) ₃

Note: Chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[\[5\]](#)

1.3.1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **tert-butyl formate** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.[\[5\]](#)
- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure a homogeneous solution, a small plug of glass wool can be inserted into the NMR tube.[5]

1.3.2. Data Acquisition

- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a 300 MHz or higher spectrometer.[6]
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
- ^1H NMR Acquisition: A standard single-pulse experiment is used to acquire the proton spectrum. Typically, a small number of scans (e.g., 8-16) are sufficient due to the high natural abundance of protons.
- ^{13}C NMR Acquisition: A greater number of scans are required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[5] Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

1.3.3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
- Integration and Referencing: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative ratio of protons. The chemical shift axis is referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[7] The IR spectrum of **tert-butyl formate** shows characteristic absorption bands for the ester functional group.

IR Spectroscopy Data

The key diagnostic peaks in the IR spectrum of **tert-butyl formate** are the strong C=O stretch and the C-O stretches.^{[8][9]}

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2980	Medium-Strong	C-H stretch (sp ³)
~1725	Strong, Sharp	C=O stretch (ester carbonyl)
~1150	Strong	C-O stretch

Note: The exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, solution).

Experimental Protocol for IR Spectroscopy

For a liquid sample like **tert-butyl formate**, the "neat" liquid sampling technique is commonly used.^[10]

2.2.1. Sample Preparation (Neat Liquid)

- Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.^[7]
- Application: Place one to two drops of neat **tert-butyl formate** onto the surface of one salt plate.^[10]
- Assembly: Carefully place the second salt plate on top of the first, spreading the liquid to form a thin, uniform film between the plates.^[7] Avoid introducing air bubbles.

2.2.2. Data Acquisition

- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. This accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[7]
- **Sample Spectrum:** Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.[11]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **tert-butyl formate** does not typically show a strong molecular ion peak (M⁺) at m/z 102. The spectrum is characterized by a prominent base peak resulting from the fragmentation of the tert-butyl group.

m/z	Relative Intensity (%)	Proposed Fragment
59	~100	[C ₂ H ₃ O ₂] ⁺ or [C ₃ H ₇ O] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	High	[C ₃ H ₅] ⁺
29	Medium	[CHO] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1][12]

Experimental Protocol for Mass Spectrometry

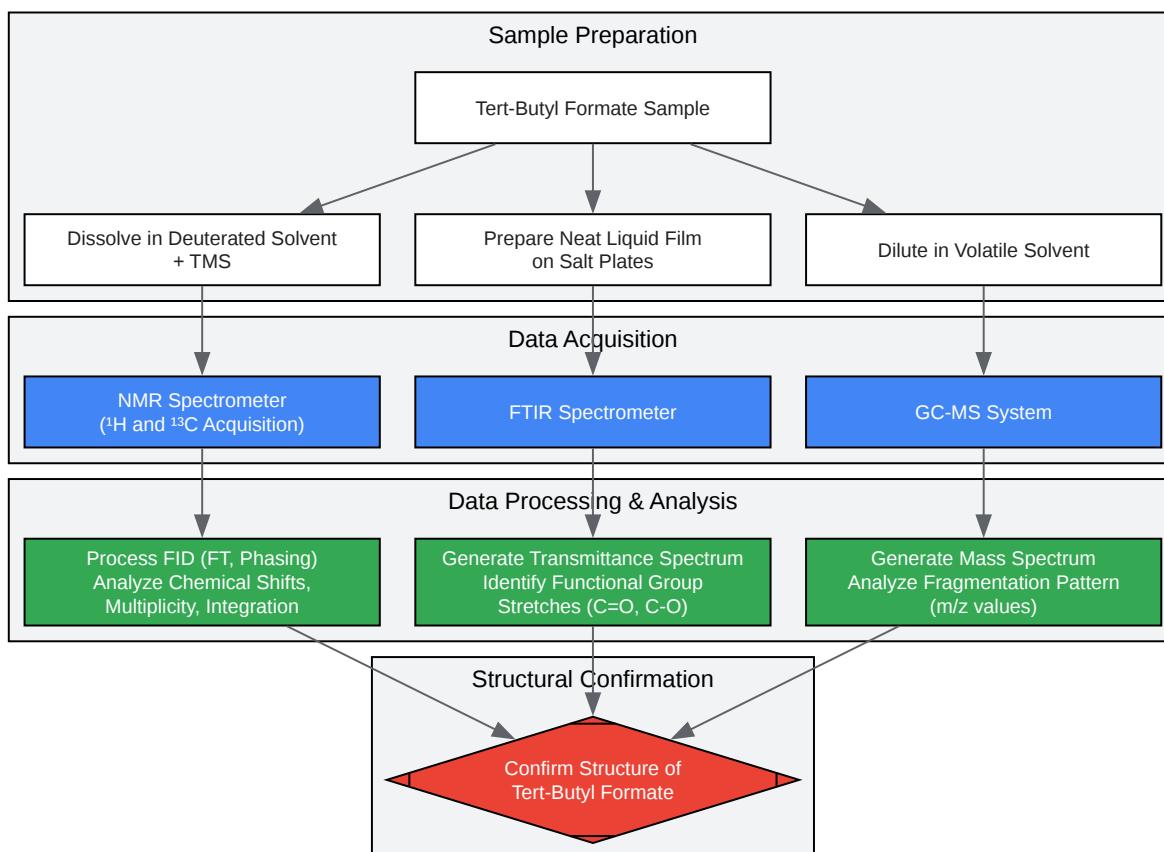
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like **tert-butyl formate**.[13]

3.2.1. Sample Preparation

- Dilution: Prepare a dilute solution of **tert-butyl formate** in a volatile organic solvent (e.g., hexane or ethyl acetate). The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL .

3.2.2. GC-MS Analysis

- Injection: Inject a small volume (typically 1 μL) of the prepared sample into the gas chromatograph inlet, which is heated to vaporize the sample.
- Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., DB-5ms).[13] The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As **tert-butyl formate** elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[14]
- Detection: An electron multiplier detects the separated ions, generating a signal that is proportional to the ion abundance.


3.2.3. Data Analysis

- Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z .
- Interpretation: The fragmentation pattern is analyzed to confirm the structure of the compound. The peak with the highest intensity is designated as the base peak. The molecular weight can sometimes be inferred from the highest m/z value, although the molecular ion may be weak or absent.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **tert-butyl formate**.

Workflow for Spectroscopic Analysis of Tert-Butyl Formate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analysis of **tert-butyl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl Formate | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl formate - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. GCMS Section 6.14 [people.whitman.edu]
- 12. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Tert-Butyl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166776#spectroscopic-data-of-tert-butyl-formate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com